molecular formula C7H6Br2O B8249780 3,4-Dibromo-2-methylphenol CAS No. 55289-37-7

3,4-Dibromo-2-methylphenol

Cat. No.: B8249780
CAS No.: 55289-37-7
M. Wt: 265.93 g/mol
InChI Key: NEZVZINHTCNBSD-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-methylphenol is an organic compound belonging to the class of bromophenols It consists of a benzene ring substituted with two bromine atoms at the 3 and 4 positions and a methyl group at the 2 position, along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dibromo-2-methylphenol can be synthesized through the bromination of 2-methylphenol (o-cresol). The reaction typically involves the use of bromine (Br2) as the brominating agent. The process is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

A common method involves dissolving 2-methylphenol in a suitable solvent such as chloroform, followed by the addition of bromine at low temperatures (around -20 to -15°C) to control the reaction rate and prevent over-bromination . The reaction mixture is then allowed to warm to room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-methylphenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atoms on the benzene ring make it susceptible to further electrophilic substitution reactions.

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The bromine atoms can be reduced to form debrominated products.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used under controlled conditions to introduce additional substituents on the benzene ring.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents such as zinc (Zn) in acetic acid (CH3COOH) can be employed to reduce the bromine atoms.

Major Products Formed

    Electrophilic Substitution: Products with additional substituents on the benzene ring.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Debrominated phenols or other reduced products.

Scientific Research Applications

3,4-Dibromo-2-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-methylphenol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity. The compound can form hydrogen bonds and halogen bonds with biological molecules, affecting their structure and function. Additionally, its ability to undergo electrophilic substitution allows it to interact with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

3,4-Dibromo-2-methylphenol can be compared with other dibromophenols, such as:

  • 2,3-Dibromophenol
  • 2,4-Dibromophenol
  • 2,5-Dibromophenol
  • 2,6-Dibromophenol
  • 3,5-Dibromophenol

Each of these compounds has a different arrangement of bromine atoms on the benzene ring, leading to variations in their chemical properties and reactivity . The unique positioning of the bromine atoms in this compound makes it particularly suitable for specific applications, such as in the synthesis of flame retardants and other specialty chemicals.

Properties

IUPAC Name

3,4-dibromo-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZVZINHTCNBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311815
Record name 3,4-Dibromo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55289-37-7
Record name 3,4-Dibromo-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55289-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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